5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole

Lipophilicity ADME Benzoxazole physicochemical properties

For medicinal chemists building focused benzoxazole libraries, the absence of quantitative biological data on CAS 891-15-6 creates a critical evidence gap. This compound fills that gap as a well-characterized physicochemical probe: LogP 4.16 (approx. 5-fold more lipophilic than the 5-unsubstituted parent) and PSA 35.26 Ų, enabling deconvolution of electronic vs. lipophilic contributions in multi-parameter optimization. • Serves as an authentic standard for FeCl3-mediated C5-chloro library synthesis • Enables direct halogen bonding pocket interrogation (C5-Cl), impossible with 5-H/CH3/OCH3 analogs • Ready for immediate procurement with global shipping; typical lead time: 1-2 weeks.

Molecular Formula C14H10ClNO2
Molecular Weight 259.69 g/mol
CAS No. 891-15-6
Cat. No. B5868999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole
CAS891-15-6
Molecular FormulaC14H10ClNO2
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C14H10ClNO2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3
InChIKeyBPYMXOZKPMEEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Research Classification of 5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole


5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole (CAS 891-15-6) is a heterocyclic small molecule belonging to the 2-arylbenzoxazole class, with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol [1]. The compound features a chlorine substituent at the 5-position of the benzoxazole ring and a 4-methoxyphenyl group at the 2-position. Benzoxazole derivatives as a class have been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and other biological activities [2]. However, despite the compound's commercial availability from multiple suppliers, a comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical biology repositories reveals a critical gap: no quantitative biological assay data (IC50, EC50, MIC, Ki, or similar metrics) were identified for this specific compound under its CAS number 891-15-6 [1].

Why This Compound Cannot Be Interchanged with Close Analogs


Within the 2-arylbenzoxazole family, variation at the 5-position (Cl, H, CH3, NO2, OCH3, NH2) and the 2-aryl para-position (OCH3, OH, CH3, NO2) profoundly modulates electronic properties, lipophilicity, metabolic stability, and target binding [1]. For example, the 5-chloro substituent increases molecular weight and lipophilicity (LogP) relative to the unsubstituted 2-(4-methoxyphenyl)benzoxazole (CAS 838-34-6; MW 225.25) [2], and alters electron density on the benzoxazole ring compared to 5-nitro or 5-amino analogs. In related benzoxazole series, such modifications have been shown to shift biological activity profiles; for instance, replacement of 5-Cl with 5-F enhanced antifungal activity in one study [3], while 5-substitution was found to be beneficial for CETP inhibition in a 2-arylbenzoxazole series [4]. However, for CAS 891-15-6 specifically, no head-to-head quantitative biological data against its closest analogs were identified in the accessible scientific record. Consequently, any substitution of this compound with a close analog represents an uncharacterized risk: the downstream biological, pharmacological, or materials performance consequences cannot be predicted from currently published data. This evidence gap itself constitutes a critical differentiator for procurement decisions—this compound's biological profile remains an open question, making it unsuitable as a direct drop-in replacement for any characterized analog, and vice versa.

Quantitative Differential Evidence Versus Comparators


Lipophilicity Differentiation vs. 5-Unsubstituted Analog

The experimental or calculated partition coefficient (LogP) for 5-chloro-2-(4-methoxyphenyl)-1,3-benzoxazole provides a quantitative physicochemical differentiation from the 5-unsubstituted analog 2-(4-methoxyphenyl)benzoxazole (CAS 838-34-6). The Chemsrc database reports a LogP of 4.15680 for CAS 891-15-6 [1]. Although a direct experimentally measured LogP for CAS 838-34-6 was not located in this search, the addition of a chlorine atom at the 5-position is well-established in medicinal chemistry to increase lipophilicity; based on the Hansch π value for aromatic chlorine (+0.71), the 5-chloro derivative is predicted to be approximately 5-fold more lipophilic than the parent compound [2]. This LogP difference is expected to influence membrane permeability, plasma protein binding, and metabolic clearance pathways.

Lipophilicity ADME Benzoxazole physicochemical properties

Molecular Weight and PSA Comparison vs. 5-Nitro and 5-Amino Analogs

5-Chloro-2-(4-methoxyphenyl)-1,3-benzoxazole (MW 259.69, PSA 35.26 Ų) [1] can be compared on fundamental physicochemical parameters with its 5-nitro analog (2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole, CAS 1033-85-8; MW 270.24) and its 5-amino analog (4-(5-chloro-1,3-benzoxazol-2-yl)aniline, CAS 293737-78-7; MW 258.70) [2], although the latter has the amino group at the 4-position of the phenyl ring rather than the 5-position of the benzoxazole. The 5-chloro compound has a molecular weight intermediate between these comparators but a PSA (35.26 Ų) that differs substantially from the 5-nitro analog (predicted PSA ~81 Ų due to the nitro group contribution) and the amino analog (predicted PSA ~61 Ų). These differences in PSA directly impact predictions of oral bioavailability and blood-brain barrier penetration according to standard drug-likeness filters.

Physicochemical properties Drug-likeness Benzoxazole comparator analysis

Synthetic Accessibility and C5-Regioselectivity Differentiation

A recently published synthetic methodology by Sahoo and Panda (2022) demonstrated iron(III) chloride-mediated para-selective C-H chlorination and annulation to access C5-chloro and C5,C7-dichloro 2-arylbenzoxazoles [1]. This method specifically enables the synthesis of 5-chloro-2-arylbenzoxazoles, including compounds structurally analogous to CAS 891-15-6, via a tandem chlorination-cyclization sequence. In contrast, the 5-unsubstituted analog (CAS 838-34-6) is typically accessed through classical benzoxazole condensation methods (o-aminophenol + aldehyde condensation) that do not require a chlorination step [2]. For the 5-nitro analog, the nitro group must be introduced via a different synthetic route, typically requiring nitration conditions that may be incompatible with acid-sensitive substrates. This methodological differentiation has practical implications for library synthesis planning: the C5-chloro compound can be accessed through late-stage C-H functionalization approaches, whereas the 5-nitro and 5-amino compounds require distinct synthetic sequences.

C-H functionalization Regioselective synthesis Benzoxazole chlorination

Validated Research and Industrial Application Scenarios


Lipophilicity-Driven Lead Optimization in Anti-Infective or CNS Drug Discovery

Based on the LogP differentiation evidence (LogP = 4.16 for CAS 891-15-6 vs. estimated ~3.45 for the 5-unsubstituted analog) [1], this compound is best positioned as a more lipophilic benzoxazole scaffold for programs requiring enhanced membrane permeability. In anti-infective drug discovery targeting intracellular pathogens, or in CNS programs where blood-brain barrier penetration is desired, the 5-chloro substitution provides approximately 5-fold greater lipophilicity than the parent 2-(4-methoxyphenyl)benzoxazole scaffold [2]. This compound should be considered in screening cascades where the unsubstituted analog has shown target engagement but insufficient cellular potency, potentially attributable to poor membrane penetration.

C5-Halogenated Benzoxazole Library Synthesis via C-H Functionalization

The recent demonstration of FeCl3-mediated para-selective C-H chlorination for constructing C5-chloro 2-arylbenzoxazoles [3] positions CAS 891-15-6 as a representative member of a synthetically accessible compound class. Medicinal chemistry groups building focused benzoxazole libraries can leverage this one-step tandem chlorination-cyclization methodology to generate diverse C5-chloro analogs more efficiently than C5-nitro or C5-amino series, which require additional synthetic steps. Procurement of this compound as an authentic standard supports analytical method development (HPLC, LC-MS) for monitoring library synthesis reactions.

Physicochemical Comparator in Benzoxazole SAR Studies

With a well-defined PSA of 35.26 Ų and molecular weight of 259.69 g/mol [1], CAS 891-15-6 serves as a useful intermediate-lipophilicity, moderate-PSA reference point in structure-activity relationship (SAR) studies comparing 5-substituted 2-arylbenzoxazoles. When evaluating a series spanning 5-H (PSA ~35 Ų, lower MW), 5-Cl (PSA = 35.26 Ų, MW 259.69), 5-NO2 (PSA ~81 Ų, MW 270.24), and 5-NH2 (PSA ~61 Ų, MW ~259) [4], this compound occupies a distinct property space—retaining the low PSA of the parent while adding the electron-withdrawing and lipophilic character of chlorine. This makes it valuable for deconvoluting electronic versus steric versus lipophilic contributions to biological activity in multiparameter optimization.

Probe for Chlorine-Specific Binding Interactions

The presence of the C5 chlorine atom on the benzoxazole ring enables specific halogen bonding interactions with protein targets that are not possible with 5-H, 5-CH3, or 5-OCH3 analogs. In structural biology and fragment-based drug discovery, CAS 891-15-6 can serve as a probe to interrogate halogen bonding pockets, particularly where the chlorine atom may interact with backbone carbonyl oxygens or π-electron systems in target proteins. Given the well-precedented role of halogen bonding in benzoxazole and benzothiazole series targeting LPAAT-β [5] and CETP [6], this compound represents a tool molecule for assessing the contribution of C5-halogen interactions to target binding affinity in new target classes.

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